Acetamide, N-(2-chloro-3-fluoranthenyl)-

Description

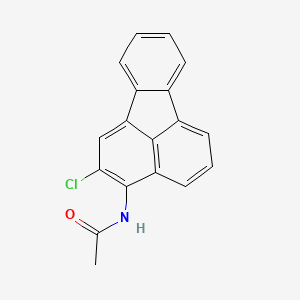

Acetamide, N-(2-chloro-3-fluoranthenyl)-, is a synthetic acetamide derivative featuring a fluoranthenyl aromatic system substituted with chlorine at the 2-position and fluorine at the 3-position. Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), contributes significant steric bulk and π-electron density, while the chloro and fluoro substituents modulate electronic properties. Its properties may be inferred from analogs discussed below.

Properties

CAS No. |

73664-36-5 |

|---|---|

Molecular Formula |

C18H12ClNO |

Molecular Weight |

293.7 g/mol |

IUPAC Name |

N-(2-chlorofluoranthen-3-yl)acetamide |

InChI |

InChI=1S/C18H12ClNO/c1-10(21)20-18-14-8-4-7-13-11-5-2-3-6-12(11)15(17(13)14)9-16(18)19/h2-9H,1H3,(H,20,21) |

InChI Key |

LSNHESLTORWDNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3C4=CC=CC1=C42)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-chloro-3-fluoranthenyl)- typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-chloro-3-fluoranthenyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Acetamide, N-(2-chloro-3-fluoranthenyl)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-3-fluoranthenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Acetamides

- N-(3-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (): Structure: Incorporates a chlorophenyl group and a chromeno-pyrimidine system. Activity: Likely targets kinase or protease enzymes due to sulfanyl and chromeno-pyrimidine motifs.

- 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (): Structure: Combines chloro-phenoxy and trifluoromethylphenyl groups. Properties: Trifluoromethyl enhances metabolic stability; molecular weight = 343.73 g/mol.

Heterocyclic Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():

N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

Pharmacologically Active Acetamides

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ():

- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (): Application: SARS-CoV-2 main protease inhibitor (binding affinity < -22 kcal/mol). Comparison: The target’s fluoranthenyl group could improve binding to viral proteases via hydrophobic interactions, though synthetic accessibility may be challenging .

Antimicrobial and Antifungal Derivatives

- 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (): Activity: Antimicrobial (Gram-positive bacteria) and antifungal. Structure-Activity Relationship (SAR): Chloro and methyl groups enhance lipophilicity, aiding membrane penetration. Comparison: The target’s fluoranthenyl group may reduce bioavailability but increase potency against resistant strains .

Data Tables

Table 1: Structural and Pharmacological Comparison

Key Research Findings

- Crystal Packing : Meta-substituents (e.g., Cl, CH3) in N-(aryl)-2,2,2-trichloro-acetamides significantly alter crystal parameters (). The target’s fluoranthenyl group may induce unique packing due to steric bulk .

- Binding Interactions : Pyridine-containing acetamides () rely on H-bonding with ASN142/GLY143 in SARS-CoV-2 protease. The target’s fluoranthenyl could replace pyridine but may require linker optimization .

- Antimicrobial SAR : Chloro and methyl groups enhance activity (), but bulky fluoranthenyl might reduce diffusion through bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.